

Technical Guide: Synthesis of 2-Amino-N-cyclohexylacetamide

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Compound of Interest

Compound Name: 2-amino-N-cyclohexylacetamide

CAS No.: 14432-21-4; 16817-90-6

Cat. No.: B2744359

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Executive Summary

Target Molecule: **2-Amino-N-cyclohexylacetamide** (Glycine cyclohexylamide) CAS Registry Number: 16817-90-6 Molecular Formula:

Molecular Weight: 156.23 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

This technical guide outlines the high-fidelity synthesis of **2-amino-N-cyclohexylacetamide**, a critical glycine-derived linker used in pharmaceutical intermediate chemistry and peptidomimetic scaffolds. While direct coupling of N-protected glycine (e.g., Boc-Gly-OH) with cyclohexylamine is possible, this guide focuses on the Acyl Chloride-Delépine Pathway. This route is preferred for scale-up and industrial application due to its atom economy and avoidance of expensive peptide coupling reagents.

The protocol is divided into two distinct stages:

- N-Acylation: Synthesis of the electrophilic intermediate, 2-chloro-N-cyclohexylacetamide.
- Amination: Conversion of the

-chloro group to a primary amine via the Delépine reaction, ensuring high specificity for the primary amine over secondary amine byproducts.

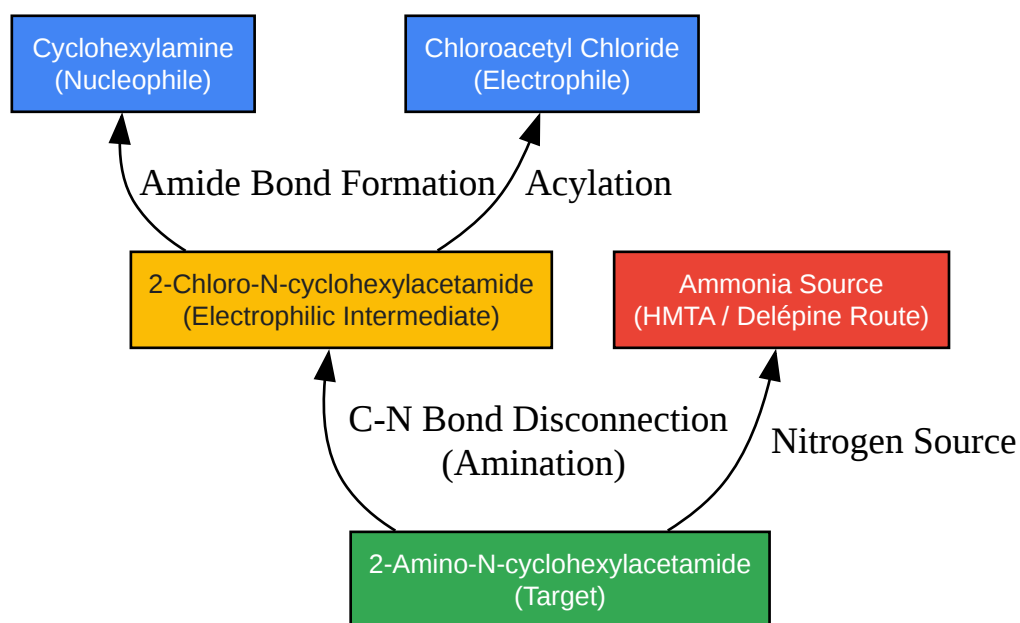
Part 1: Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to overcome the "Over-Alkylation Problem" inherent in alkyl halide amination. Direct reaction of 2-chloro-N-cyclohexylacetamide with ammonia frequently yields secondary and tertiary amine impurities.

To guarantee the formation of the primary amine (

), we employ a "Masked Ammonia" strategy using Hexamethylenetetramine (HMTA).

Logic Flow (DOT Visualization)



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Figure 1: Retrosynthetic tree illustrating the disconnection of the target molecule into stable, commercially available precursors.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 2-Chloro-N-cyclohexylacetamide

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions) Mechanism: Addition-Elimination

This step requires strict temperature control. Chloroacetyl chloride is highly reactive; elevated temperatures will lead to bis-acylation or hydrolysis if moisture is present.

Reagents:

- Cyclohexylamine (1.0 eq)
- Chloroacetyl chloride (1.1 eq)[4]
- Triethylamine (TEA) (1.2 eq) or
- Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

- Setup: Charge a 3-neck round-bottom flask with Cyclohexylamine (100 mmol) and TEA (120 mmol) in dry DCM (150 mL). Cool the system to using an ice/salt bath.
- Addition: Add Chloroacetyl chloride (110 mmol) dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature below to prevent exotherms from degrading the acyl chloride.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).[5]
- Workup:
 - Wash the organic layer with 1M HCl (2x 50 mL) to remove unreacted amine/TEA.
 - Wash with saturated (2x 50 mL) to neutralize acid.

- Wash with Brine, dry over _____, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or Hexanes if the solid is off-white.
- Expected Yield: 85-95%
- Appearance: White crystalline solid.

Stage 2: The Delépine Reaction (Amination)

Reaction Type:

Substitution followed by Acid Hydrolysis Why this route? Unlike the Gabriel synthesis, the Delépine reaction uses mild conditions and avoids hydrazine. Unlike direct ammonolysis, it prevents the formation of secondary amines (dimers).

Reagents:

- 2-Chloro-N-cyclohexylacetamide (from Stage 1)
- Hexamethylenetetramine (HMTA / Urotropine) (1.05 eq)
- Sodium Iodide (NaI) (0.1 eq - Catalyst)
- Ethanol (Solvent)[5][6]
- Conc. HCl (Hydrolysis agent)[6]

Protocol:

- Quaternary Salt Formation:
 - Dissolve 2-Chloro-N-cyclohexylacetamide (50 mmol) and HMTA (52.5 mmol) in Ethanol (100 mL). Add catalytic NaI.
 - Stir at room temperature for 12–24 hours. The hexaminium salt often precipitates out as a white solid.

- Checkpoint: If precipitation occurs, filter the salt.[5][7] If not, proceed directly to hydrolysis.
- Hydrolysis:
 - Add Conc.[8] HCl (equiv. to 5-6 eq) to the mixture (or the isolated salt resuspended in EtOH).
 - Reflux the mixture for 2–4 hours. This cleaves the formaldehyde units, releasing the primary amine as the hydrochloride salt.
- Isolation (Free Base):
 - Cool the mixture. Filter off the ammonium chloride byproduct (if any).
 - Concentrate the filtrate to remove ethanol and formaldehyde (as acetal).
 - Dissolve the residue in water. Basify to pH >10 using 2M NaOH.
 - Extract with DCM (3x), dry over

, and evaporate.
- Final Product: **2-Amino-N-cyclohexylacetamide**.

Part 3: Process Visualization & Data

Reaction Workflow Diagram



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Figure 2: Sequential workflow for the conversion of cyclohexylamine to the target glycine amide.

Key Process Parameters

Parameter	Stage 1 (Acylation)	Stage 2 (Amination)
Limiting Reagent	Cyclohexylamine	2-Chloro-N-cyclohexylacetamide
Solvent System	DCM or Toluene	Ethanol (95% or Absolute)
Temperature		Reflux ()
Critical Impurity	Bis-acylated amine	Secondary amine (dimer)
Catalyst	None (Base scavenger used)	Sodium Iodide (Finkelstein condition)
Typical Yield	90-95%	75-85%

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

- Physical State: White to off-white solid.
- Melting Point: 90–100°C (Free base) [1].
- IR Spectroscopy ():
 - 3300-3400: Primary amine N-H stretch (doublet).
 - 1650-1660: Amide I band (C=O stretch).
 - 1540: Amide II band (N-H bend).
- NMR (DMSO- or):

- 7.8-8.0 (br s, 1H, Amide NH).
- 3.6-3.7 (m, 1H, Cyclohexyl CH-N).
- 3.2 (s, 2H,
-
- Distinctive singlet shifting from 4.0 ppm in the chloro-intermediate).
- 1.1-1.9 (m, 10H, Cyclohexyl protons).

Part 5: Safety & Handling (E-E-A-T)

- Lachrymator Hazard: Chloroacetyl chloride is a potent lachrymator. All transfers in Stage 1 must occur within a functioning fume hood. Glassware should be rinsed with dilute base before removal from the hood.
- Sensitization: Both the intermediate (alkyl chloride) and the final product are potential skin sensitizers. Double-gloving (Nitrile) is recommended.
- Formaldehyde Generation: The hydrolysis step in the Delépine reaction releases formaldehyde. Ensure adequate ventilation to prevent inhalation of formaldehyde vapors.

References

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